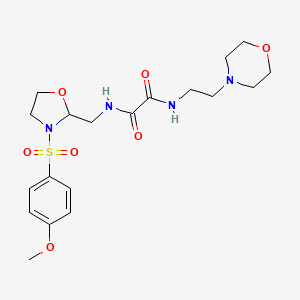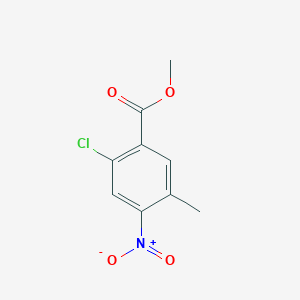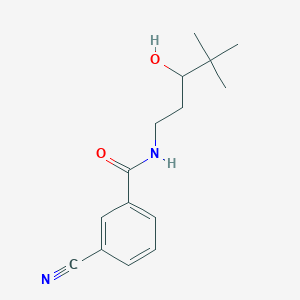![molecular formula C14H20N2O4S B2899861 N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide CAS No. 522662-03-9](/img/structure/B2899861.png)
N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, specific information on the molecular structure analysis of “this compound” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, form, and empirical formula. For “this compound”, some of these details are not available .Wirkmechanismus
The mechanism of action of DMSO2 is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. DMSO2 has also been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DMSO2 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. DMSO2 has also been found to enhance cell survival and promote wound healing. In addition, DMSO2 has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMSO2 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. DMSO2 is also relatively non-toxic and has low side effects. However, DMSO2 has some limitations for use in lab experiments. It can interfere with some assays and can also affect the solubility of some compounds.
Zukünftige Richtungen
There are several future directions for research on DMSO2. One area of research is the development of new synthesis methods for DMSO2 that are more efficient and cost-effective. Another area of research is the investigation of the potential use of DMSO2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to understand the mechanism of action of DMSO2 and its effects on various signaling pathways. Finally, more research is needed to explore the potential use of DMSO2 in combination with other compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of DMSO2 involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine followed by reaction with dimethyl malonate. The product is then hydrolyzed with sodium hydroxide to yield DMSO2. This synthesis method has been well-established and is widely used in the production of DMSO2 for research purposes.
Wissenschaftliche Forschungsanwendungen
DMSO2 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DMSO2 has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DMSO2 has been investigated for its potential use in the treatment of cardiovascular diseases and diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)15(2)11-14(17)16-7-9-20-10-8-16/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNUQMMADFICCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)


![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)








